2'-TBDMS-Ac-rC

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

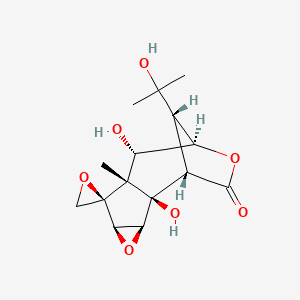

“2’-TBDMS-Ac-rC” is a type of phosphoramidite that belongs to the 2′O-TBDMS RNA Phosphoramidites . It is used in the synthesis of RNA and related derivatives .

Synthesis Analysis

The synthesis of “2’-TBDMS-Ac-rC” is performed using standard β-cyanoethyl phosphoramidite chemistry . The process involves the use of tert-butyldimethylsilyl (TBDMS) protection of the ribose 2′-hydroxyl group . The synthesis is designed for oligonucleotide manufacturers requiring highly defined impurity profiles and strictly controlled processes . The manufacturing processes developed at Thermo Fisher Scientific (Milwaukee) produce no detectable 2’ phosphoramidite impurity from the final product .

Chemical Reactions Analysis

The 2’ phosphoramidite can form during the phosphitylation reaction by migration of 2’-TBDMS group in the protected nucleoside from 2’ to 3’ position . This migration would allow for phosphitylation of the free 2’ position resulting in the formation of unnatural 2’-5’ internucleotide linkage when incorporated into an oligonucleotide .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2’-TBDMS-Ac-rC” include a molecular weight of 399.51400 . It has a molecular formula of C17H29N3O6Si . Unfortunately, specific information about its boiling point, melting point, and density was not found.

作用機序

The mechanism of action of “2’-TBDMS-Ac-rC” involves the formation of the 2’ phosphoramidite during the phosphitylation reaction by migration of 2’-TBDMS group in the protected nucleoside from 2’ to 3’ position . This migration allows for phosphitylation of the free 2’ position, resulting in the formation of an unnatural 2’-5’ internucleotide linkage when incorporated into an oligonucleotide .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of fire, use CO2, dry chemical, or foam for extinction .

将来の方向性

The future directions of “2’-TBDMS-Ac-rC” could involve further improvements in the coupling efficiency and suppression of side reactions during RNA synthesis cycles . The increased demand for long-length RNA oligomers to be commercially supplied prompts several research groups to restart the study on the chemical synthesis of RNA using the latest organic chemistry .

特性

IUPAC Name |

N-[1-[(2R,3R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N3O6Si/c1-10(21)18-12-7-8-20(16(24)19-12)15-14(23)13(22)11(26-15)9-25-27(5,6)17(2,3)4/h7-8,11,13-15,22-23H,9H2,1-6H3,(H,18,19,21,24)/t11-,13-,14-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZROKQICURVJD-NMFUWQPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO[Si](C)(C)C(C)(C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N3O6Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-TBDMS-Ac-rC | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane](/img/structure/B1180637.png)

![[3-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1180650.png)